molecular formula C20H19BrN2O2 B3706319 (5E)-3-[(4-BROMOPHENYL)METHYL]-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE

(5E)-3-[(4-BROMOPHENYL)METHYL]-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE

Cat. No.: B3706319
M. Wt: 399.3 g/mol
InChI Key: QPMXNBLVZWCHCB-WOJGMQOQSA-N
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Description

(5E)-3-[(4-BROMOPHENYL)METHYL]-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a bromophenyl group and a propan-2-ylphenyl group attached to the imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-[(4-BROMOPHENYL)METHYL]-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE typically involves the following steps:

    Formation of the imidazolidine ring: This can be achieved through the reaction of appropriate amines with carbonyl compounds under acidic or basic conditions.

    Introduction of the bromophenyl group: This step involves the bromination of a phenyl group using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Attachment of the propan-2-ylphenyl group: This can be done through a Friedel-Crafts alkylation reaction using an alkyl halide and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-[(4-BROMOPHENYL)METHYL]-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable solvent and catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5E)-3-[(4-BROMOPHENYL)METHYL]-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of (5E)-3-[(4-BROMOPHENYL)METHYL]-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with cellular components: Affecting cell signaling, gene expression, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-3-[(4-BROMOPHENYL)METHYL]-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for targeted modifications and the development of new derivatives with enhanced properties.

Properties

IUPAC Name

(5E)-3-[(4-bromophenyl)methyl]-5-[(4-propan-2-ylphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O2/c1-13(2)16-7-3-14(4-8-16)11-18-19(24)23(20(25)22-18)12-15-5-9-17(21)10-6-15/h3-11,13H,12H2,1-2H3,(H,22,25)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMXNBLVZWCHCB-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5E)-3-[(4-BROMOPHENYL)METHYL]-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE
Reactant of Route 2
Reactant of Route 2
(5E)-3-[(4-BROMOPHENYL)METHYL]-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE
Reactant of Route 3
Reactant of Route 3
(5E)-3-[(4-BROMOPHENYL)METHYL]-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE
Reactant of Route 4
(5E)-3-[(4-BROMOPHENYL)METHYL]-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE
Reactant of Route 5
(5E)-3-[(4-BROMOPHENYL)METHYL]-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE
Reactant of Route 6
Reactant of Route 6
(5E)-3-[(4-BROMOPHENYL)METHYL]-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE

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